molecular formula C9H9IO2 B1296343 2-Iodo-3,5-dimethylbenzoic acid CAS No. 198220-36-9

2-Iodo-3,5-dimethylbenzoic acid

Cat. No. B1296343
M. Wt: 276.07 g/mol
InChI Key: BIZQUVFMTMOTGY-UHFFFAOYSA-N
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Description

2-Iodo-3,5-dimethylbenzoic acid is a chemical compound with the molecular formula C9H9IO2 . It has a molecular weight of 276.07 .


Molecular Structure Analysis

The molecular structure of 2-Iodo-3,5-dimethylbenzoic acid consists of 21 bonds in total, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

2-Iodo-3,5-dimethylbenzoic acid has a melting point of 204-205 degrees Celsius . It is likely not mobile in the environment due to its low water solubility .

Scientific Research Applications

Synthesis and Chemical Applications

2-Iodo-3,5-dimethylbenzoic acid is a key intermediate in various synthetic pathways. For instance, Shaojie (2011) discusses its synthesis as a crucial step in the production of vadimezana, a vascular disrupting agent. The process involves a seven-step procedure with a 45.0% overall yield, highlighting its efficiency and potential for large-scale manufacture (W. Shaojie, 2011).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

properties

IUPAC Name

2-iodo-3,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZQUVFMTMOTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303377
Record name 2-iodo-3,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3,5-dimethylbenzoic acid

CAS RN

198220-36-9
Record name 2-iodo-3,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JN Moorthy, K Senapati, KN Parida… - The Journal of …, 2011 - ACS Publications
The methyl groups in TetMe-IBX lower the activation energy corresponding to the rate-determining hypervalent twisting (theoretical calculations), and the steric relay between …
Number of citations: 86 pubs.acs.org
JC Garcia-Martinez, R Lezutekong… - Journal of the American …, 2005 - ACS Publications
We report that dendrimer-encapsulated Pd nanoparticles having a diameter of ∼1.7 nm are effective and general catalysts for coupling aryl halides to organostannanes (the Stille …
Number of citations: 318 pubs.acs.org

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